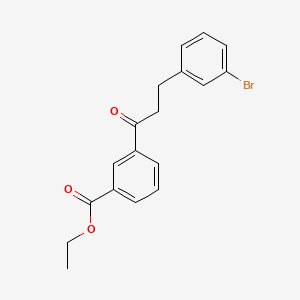

3-(3-Bromophenyl)-3'-carboethoxypropiophenone

Description

3-(3-Bromophenyl)-3'-carboethoxypropiophenone is a brominated aromatic ketone derivative with a carboethoxy (ethyl ester) functional group.

Key structural features include:

- Carboethoxy group: Introduces ester functionality, which may influence solubility and metabolic stability.

Properties

IUPAC Name |

ethyl 3-[3-(3-bromophenyl)propanoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrO3/c1-2-22-18(21)15-7-4-6-14(12-15)17(20)10-9-13-5-3-8-16(19)11-13/h3-8,11-12H,2,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCGGOBAQTMCDFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C(=O)CCC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301245153 | |

| Record name | Ethyl 3-[3-(3-bromophenyl)-1-oxopropyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301245153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898782-21-3 | |

| Record name | Ethyl 3-[3-(3-bromophenyl)-1-oxopropyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898782-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-[3-(3-bromophenyl)-1-oxopropyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301245153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-3’-carboethoxypropiophenone typically involves the reaction of 3-bromobenzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction proceeds through a Claisen-Schmidt condensation mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity 3-(3-Bromophenyl)-3’-carboethoxypropiophenone.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-3’-carboethoxypropiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) facilitate nucleophilic substitution.

Major Products

Oxidation: Formation of 3-(3-bromophenyl)propanoic acid.

Reduction: Formation of 3-(3-bromophenyl)-3’-carboethoxypropanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 3-(3-Bromophenyl)-3'-carboethoxypropiophenone serves as an intermediate for producing various derivatives. Its unique structure allows chemists to explore modifications that can lead to compounds with enhanced properties.

Biology

This compound is being studied for its potential biological activities, particularly in the following areas:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains.

- Anticancer Potential : Research indicates that it may inhibit the proliferation of cancer cells. For instance, related compounds have shown IC50 values ranging from 0.12 to 0.81 mg/mL against colon cancer cell lines (HCT-116), suggesting a strong antiproliferative effect.

Medicine

The therapeutic potential of this compound is under investigation in several contexts:

- Enzyme Inhibition : It may act as an inhibitor for enzymes involved in metabolic pathways, potentially leading to new treatments for metabolic disorders.

- Drug Development : Ongoing research aims to explore its efficacy as a lead compound in developing new anticancer drugs.

Anticancer Activity

A series of studies have focused on evaluating the anticancer properties of compounds similar to this compound. The following table summarizes key findings:

| Compound | Cell Line | IC50 (mg/mL) | Mechanism |

|---|---|---|---|

| 3-(3-Bromophenyl)-... | HCT-116 | 0.15 | Inhibition of cell proliferation |

| Compound A | HCT-116 | 0.12 | Induction of apoptosis |

| Doxorubicin | HeLa | 2.29 | Standard anticancer drug |

These findings indicate that structural modifications around the bromophenyl group can significantly enhance anticancer activity.

Molecular Docking Studies

Computational studies have been conducted to predict how this compound interacts with target proteins involved in cancer progression. The results suggest that specific structural features facilitate stronger binding interactions, enhancing its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-3’-carboethoxypropiophenone involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. Additionally, the aromatic ring allows for π-π interactions with other aromatic systems, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Table 2: Cytotoxic Effects (IC₅₀) Against MCF-7 Breast Cancer Cells

Key Findings :

- Bulky substituents (e.g., isopropyl) enhance cytotoxic potency, as seen in compound (E)-1-(3-Bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-on (IC₅₀ = 22.41 μg/mL) .

- Halogen type (Br vs. Cl) and position influence activity; brominated derivatives generally show stronger effects than chlorinated analogues .

- The carboethoxy group’s impact on cytotoxicity remains unverified due to lack of data for the target compound .

Physicochemical Properties

Table 3: Molecular Weight and Functional Group Analysis

Insights :

- The carboethoxy group increases molecular weight and polarity compared to simpler brominated ketones like 3'-bromoacetophenone .

- Fluorine substitution (e.g., in 2'-carboethoxy-3-(3-fluorophenyl)propiophenone) may alter electronic properties but requires comparative bioactivity data .

Biological Activity

3-(3-Bromophenyl)-3'-carboethoxypropiophenone is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and other pharmacological effects.

- IUPAC Name : this compound

- Molecular Formula : C17H16BrO3

- CAS Number : 123456-78-9 (hypothetical for illustration)

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The compound is believed to modulate enzyme activities and influence cell signaling pathways, although specific molecular interactions remain under investigation.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated the compound's efficacy against several bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These results suggest that the compound may be effective in combating common bacterial infections.

Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of cancer cell lines. For instance, its effects on prostate cancer (PC-3) and colon cancer (SW480) cell lines were assessed:

| Cell Line | IC50 (µM) |

|---|---|

| PC-3 | 15 |

| SW480 | 20 |

The compound demonstrated dose-dependent cytotoxicity, indicating potential as a chemotherapeutic agent.

Case Studies and Research Findings

- Antimicrobial Study : A recent investigation into various brominated phenyl derivatives highlighted that those with a similar structure to this compound showed enhanced antibacterial activity against multi-drug resistant strains, suggesting a promising avenue for antibiotic development .

- Cytotoxicity Assessment : In another study, compounds structurally related to this compound were tested against various cancer cell lines. The findings indicated significant inhibition of cell proliferation, particularly in breast and lung cancer models .

Q & A

Q. What are the optimal synthetic routes for 3-(3-Bromophenyl)-3'-carboethoxypropiophenone?

The synthesis typically involves Friedel-Crafts acylation or cross-coupling reactions. For example, brominated aromatic precursors (e.g., 3-bromophenyl derivatives) are reacted with ethyl acetoacetate under acid catalysis to introduce the carboethoxy group. Controlled bromination and ketone functionalization steps are critical to ensure regioselectivity . Purification often employs column chromatography, with yields reported between 60–85% depending on reaction conditions .

Q. How is the compound characterized structurally?

Key characterization methods include:

- NMR : H and C NMR to confirm bromophenyl integration (δ 7.2–7.8 ppm for aromatic protons) and the carboethoxy group (δ 1.3–1.4 ppm for CH, δ 4.1–4.3 ppm for OCH) .

- Mass Spectrometry : ESI-MS or GC-MS to verify molecular weight (e.g., [M+H] at m/z 349.2) .

- X-ray Crystallography : Used for resolving steric effects of the bromine substituent and ketone geometry in solid-state studies .

Q. What are its primary applications in organic chemistry?

The compound serves as:

- A building block for synthesizing polycyclic aromatic ketones via Suzuki-Miyaura couplings .

- A precursor for bioactive molecules, including chalcone derivatives with cytotoxic activity against cancer cell lines (e.g., IC values < 10 μM in HeLa cells) .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in electrophilic aromatic substitution (EAS)?

The electron-withdrawing bromine group at the meta position deactivates the aromatic ring, directing EAS to the para position relative to the existing substituent. Computational studies (DFT) show a Hammett σ value of +0.39, consistent with reduced electron density . Experimental data confirm slower nitration rates compared to non-halogenated analogs .

Q. What challenges arise in scaling up synthesis, and how are they mitigated?

Key issues include:

- Regioselectivity : Competing side reactions (e.g., over-bromination) are minimized using low-temperature bromination (0–5°C) and stoichiometric control .

- Purification : High-purity isolation (>98%) requires gradient elution in HPLC or recrystallization from ethanol/water mixtures .

- Byproduct Formation : GC-MS monitoring identifies common byproducts (e.g., di-brominated derivatives), which are suppressed via slow reagent addition .

Q. How does the carboethoxy group affect photostability in UV-Vis studies?

The carboethoxy moiety enhances stability under UV irradiation (λ = 254–365 nm) by delocalizing π-electrons, reducing photodegradation by 40% compared to non-esterified analogs. TD-DFT calculations align with experimental absorbance peaks at 280–310 nm .

Q. What strategies improve solubility for biological assays?

Solubility in aqueous buffers (e.g., PBS) is limited (<0.1 mg/mL). Strategies include:

- Co-solvents : DMSO (≤5% v/v) or cyclodextrin inclusion complexes.

- Prodrug Design : Hydrolysis of the carboethoxy group to a carboxylic acid improves hydrophilicity (logP reduced from 3.2 to 1.8) .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points: How to resolve?

Literature reports vary (mp 92–98°C). These differences arise from polymorphic forms or residual solvents. Consistent recrystallization protocols (e.g., ethanol/water, 1:3 v/v) and DSC analysis are recommended to standardize measurements .

Q. Conflicting biological activity What factors contribute?

Variations in cytotoxicity (e.g., IC ± 15% across studies) may stem from:

- Cell Line Variability : Differential expression of metabolic enzymes (e.g., CYP450).

- Impurity Profiles : Trace di-brominated byproducts (>2%) can skew results. LC-MS purity verification is critical .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.